(4-Bromophenyl)trichlorosilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-trichlorosilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl3Si/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODNGFYRYQNMEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[Si](Cl)(Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950443 | |
| Record name | (4-Bromophenyl)(trichloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27752-77-8 | |
| Record name | Bromophenyltrichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027752778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Bromophenyl)(trichloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Advanced Synthesis Strategies for (4-Bromophenyl)trichlorosilane
The primary method for synthesizing this compound is through a Grignard reaction. This involves the reaction of 4-bromophenylmagnesium bromide with trichlorosilane (B8805176) (HSiCl₃). The reaction is typically conducted under an inert atmosphere to prevent the degradation of the reactive intermediates by moisture and oxygen. Low temperatures, often between 0 and 25 °C, are maintained to control the reaction's reactivity and minimize the formation of byproducts.
The formation of the silicon-carbon bond is a critical step in the synthesis of aryltrichlorosilanes. While the Grignard reaction is a common method, other catalytic approaches are continuously being explored to improve efficiency and selectivity. Transition metal catalysts, such as those based on palladium or platinum, can be employed in cross-coupling reactions to form Si-C bonds. For instance, manganese-mediated cross-electrophile coupling has been shown to directly construct C(sp)–Si bonds between alkynyl halides and chlorosilanes, offering an alternative synthetic route. researchgate.net Research into photobiocatalytic strategies, which use light and enzymes to drive chemical reactions, is also an emerging area that could offer novel, sustainable methods for Si-C bond formation. nih.gov
Optimizing reaction conditions is essential for maximizing the yield and purity of chlorosilanes like this compound. Key parameters that are often adjusted include temperature, pressure, reactant concentrations, and catalyst choice.
For the production of related chlorosilanes, such as dichlorosilane (B8785471) from trichlorosilane, fixed-bed reactors are often used due to their simple design. acs.org In such systems, the flow rate of reactants significantly impacts the product yield; for example, an optimal flow rate of 1000–2000 kg/h at a feed temperature of 60 °C has been identified for high dichlorosilane yield. acs.org
Monitoring the reaction progress is also crucial for optimization. While traditional methods like gas chromatography can be slow, Raman spectroscopy offers a faster alternative, providing feedback in minutes and allowing for real-time adjustments to maintain optimal conditions. endress.comazom.com
Table 1: Parameters for Optimizing Chlorosilane Production
| Parameter | Description | Typical Range/Value | Impact on Reaction |
| Temperature | Controls the rate of reaction and can influence byproduct formation. | 20°C to 200°C google.com | Higher temperatures generally increase reaction rates but may lead to undesirable side reactions. |
| Pressure | Can affect the equilibrium of gas-phase reactions. | 0.1 to 115 psia google.com | Influences reactant and product concentrations in the gas phase. |
| Flow Rate | The rate at which reactants are introduced into the reactor. | 1000–2000 kg/h for dichlorosilane production acs.org | Affects residence time and can significantly impact product yield. |
| Catalyst | A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. | Transition metals (e.g., Pd, Pt) | Catalyst choice can dramatically affect reaction efficiency and selectivity. |
| Solvent | The medium in which the reaction takes place. | Diethyl ether, Tetrahydrofuran (B95107) (THF) | The choice of solvent can influence reactant solubility and reaction kinetics. |
Precursor Chemistry and Upstream Synthesis of Related Chlorosilanes
The synthesis of this compound relies on the availability of its precursors, namely 4-bromobromobenzene and trichlorosilane. The 4-bromophenylmagnesium bromide Grignard reagent is prepared from 4-bromobromobenzene and magnesium.
The production of various chlorosilanes often starts from elemental silicon. For example, the "direct process" involves the reaction of elemental silicon with methyl chloride to produce a mixture of methyl chlorosilanes, including dimethylchlorosilane, which is a key precursor for silicones. endress.comazom.com Similarly, trichlorosilane itself can be synthesized through various routes, which are foundational to the production of more complex organosilanes.
Derivatization Reactions and Functionalization Pathways of the Bromophenyltrichlorosilane Framework
The this compound molecule has two reactive sites: the trichlorosilyl (B107488) group (-SiCl₃) and the bromophenyl moiety. This dual reactivity allows for a wide range of derivatization and functionalization reactions.
The chlorine atoms on the silicon center of this compound are highly susceptible to nucleophilic substitution. They can be replaced by other halogens (fluorine, bromine, iodine) through halogen exchange reactions. science.gov These reactions are valuable for modifying the reactivity of the silane (B1218182). For instance, converting a less reactive chlorosilane to a more reactive iodosilane (B88989) can be advantageous for certain synthetic applications. science.gov The Finkelstein reaction is a classic example of a halogen exchange reaction where a chloroalkane or bromoalkane reacts with an alkali iodide. manac-inc.co.jp Such reactions can be catalyzed by metal complexes to improve efficiency. rsc.org
The carbon-bromine bond on the phenyl ring provides a handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful reaction, which was the subject of the 2010 Nobel Prize in Chemistry, forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov
This methodology has been successfully applied to aryl bromides, including those with structures similar to the bromophenyl group in this compound, to synthesize a wide array of biaryl compounds. mdpi.comnih.govrsc.org The reaction conditions, including the choice of catalyst, base, and solvent, are optimized to achieve high yields. mdpi.com For example, Pd(PPh₃)₄ is a commonly used catalyst, often in combination with a base like K₃PO₄ in a solvent such as 1,4-dioxane. mdpi.com The Suzuki-Miyaura coupling is highly valued for its functional group tolerance and relatively mild reaction conditions. libretexts.org
Formation of Silicon-Oxygen-Silicon Linkages (Siloxane Bonds)
The formation of siloxane bonds (Si-O-Si) from this compound is a cornerstone of its chemistry, enabling the synthesis of a wide array of oligomeric and polymeric materials. This process is primarily achieved through hydrolysis and subsequent condensation reactions. The highly reactive silicon-chlorine bonds are readily susceptible to attack by water, initiating a series of transformations that result in a stable siloxane backbone.
This process can be represented by two fundamental steps:
Hydrolysis: C₆H₄BrSiCl₃ + 3H₂O → C₆H₄BrSi(OH)₃ + 3HCl
Condensation: 2 C₆H₄BrSi(OH)₃ → (HO)₂(BrC₆H₄)Si-O-Si(C₆H₄Br)(OH)₂ + H₂O
The condensation continues, building up larger molecules. The structure of the final product is highly dependent on the reaction conditions, which dictate the extent and nature of the condensation. nsysu.edu.tw
Detailed Research Findings
The hydrolytic polycondensation of trifunctional organosilanes like this compound can lead to various structures, including linear polymers, cyclic oligomers, cross-linked three-dimensional networks (resins), and well-defined cage-like structures known as polyhedral oligomeric silsesquioxanes (POSS). nsysu.edu.tw Research has shown that precise control over reaction parameters is critical to steer the synthesis towards a desired product.
Key factors influencing the reaction outcome include:
Monomer Concentration: Higher concentrations tend to favor the formation of high molecular weight polymers and cross-linked networks.
Solvent: The choice of solvent affects the solubility of intermediates and the final products, influencing the structure.
Catalyst: Both acid and base catalysts can be used. For instance, fluoride (B91410) ions, often from sources like tetrabutylammonium (B224687) fluoride (TBAF), are known to be effective catalysts for the controlled hydrolysis and condensation of organosilanes to form silsesquioxanes. researchgate.net
Temperature: Temperature affects the rates of both hydrolysis and condensation, influencing the final molecular architecture.
Rate of Water Addition: Slow, controlled addition of water is often necessary to manage the highly exothermic reaction and prevent uncontrolled, rapid polymerization, which can lead to insoluble gels. nsysu.edu.tw
The resulting siloxane structures are often characterized using spectroscopic techniques, particularly ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift in a ²⁹Si NMR spectrum is highly sensitive to the substitution pattern on the silicon atom, allowing for the identification and quantification of different structural units within the siloxane material. For a trifunctional precursor like this compound, the silicon atoms are designated as 'T' sites.
The table below summarizes the typical ²⁹Si NMR chemical shifts for the various silicon environments that can arise from the condensation of this compound.
| Structural Unit | Notation | Description | Typical ²⁹Si NMR Chemical Shift (ppm) | Reference |
|---|---|---|---|---|
| (4-BrC₆H₄)Si(OH)₃ | T⁰ | Monomeric silanetriol, unreacted or initial hydrolysis product. | -50 to -60 | researchgate.net |
| (4-BrC₆H₄)Si(OSi)(OH)₂ | T¹ | A silicon atom bonded to one other silicon atom via an oxygen bridge; a chain end. | -58 to -62 | researchgate.netmagritek.com |
| (4-BrC₆H₄)Si(OSi)₂(OH) | T² | A silicon atom bonded to two other silicon atoms via oxygen bridges; a middle group in a linear chain. | -65 to -72 | researchgate.netmagritek.com |
| (4-BrC₆H₄)Si(OSi)₃ | T³ | A silicon atom bonded to three other silicon atoms via oxygen bridges; a fully condensed branch point or cage structure (e.g., POSS). | -78 to -82 | researchgate.netmagritek.com |
Studies on related arylsilanols have shown that these species can undergo condensation to form the corresponding disiloxanes. acs.org In the case of this compound, uncontrolled condensation can lead to complex mixtures of products. However, under carefully controlled conditions, it is possible to synthesize specific structures, such as octa(4-bromophenyl)silsesquioxane (T₈ cage), a valuable intermediate for further functionalization.
Mechanistic Investigations and Reaction Kinetics
Elucidation of Organosilane Reaction Mechanisms, including Nucleophilic Pathways
The primary reaction pathway for (4-bromophenyl)trichlorosilane involves nucleophilic substitution at the silicon atom. The trichlorosilyl (B107488) group is exceptionally reactive toward a wide range of nucleophiles, including water, alcohols, and amines. These reactions proceed by the displacement of chloride ions, which are good leaving groups.
The mechanism of these nucleophilic substitutions is generally considered to be associative. Unlike carbon-centered SN2 reactions that proceed through a single pentacoordinate transition state, reactions at silicon often involve the formation of a transient pentacoordinate intermediate. mdpi.com This is due to the availability of silicon's d-orbitals, which can accommodate the incoming nucleophile to form a hypercoordinate species before the leaving group departs. For this compound, the reaction with a nucleophile (Nu) can be depicted as follows:
Nucleophilic Attack: The nucleophile attacks the electrophilic silicon atom, forming a trigonal bipyramidal intermediate.
Leaving Group Departure: A chloride ion is expelled from the intermediate, resulting in the substituted product.
The bromophenyl group attached to the silicon atom influences the reactivity through inductive and resonance effects, affecting the electrophilicity of the silicon center.
A key reaction is hydrolysis and subsequent condensation. Studies on the closely related phenyltrichlorosilane (B1630512) show that its hydrolysis-condensation in water-acetone solutions is significantly influenced by the concentration of hydrochloric acid (HCl). mdpi.com The reaction initially forms silanetriols, which are highly unstable and rapidly condense to form various cyclic and oligomeric siloxanes. mdpi.com The primary product identified under specific acidic conditions for phenyltrichlorosilane is all-cis-(tetrahydroxy)(tetraphenyl)cyclotetrasiloxane, indicating a degree of stereochemical control during the condensation process. mdpi.com This suggests that the mechanism involves a complex interplay of hydrolysis and condensation steps, where the acidity of the medium dictates the rates and pathways, ultimately controlling the structure of the final polysiloxane products.
Kinetic Studies of Silicon-Based Transformations
Detailed kinetic data for this compound are scarce in the literature, but valuable insights can be drawn from studies of analogous compounds like phenyltrichlorosilane. The kinetics of these transformations are crucial for controlling reaction outcomes and optimizing process conditions.
Below is a table summarizing the product distribution over time for the hydrolysis-condensation of phenyltrichlorosilane in a water-acetone solution, which provides qualitative kinetic insight into the transformation.
**Table 1: Product Distribution Over Time for Phenyltrichlorosilane Hydrolysis-Condensation*** Data derived from studies on the hydrolysis of phenyltrichlorosilane at an HCl concentration of 0.26 mol L⁻¹. The table illustrates the evolution of product composition, highlighting the kinetic progression from starting material to the final cyclic product.
| Reaction Time | Relative Abundance of Phenyltrichlorosilane (Starting Material) | Relative Abundance of Intermediate Species | Relative Abundance of all-cis-(Tetrahydroxy)(tetraphenyl)cyclotetrasiloxane (Product) |
|---|---|---|---|
| Initial (t=0) | 100% | 0% | 0% |
| 1 hour | Low | High | Increasing |
| 24 hours | Trace | Decreasing | High |
| 48 hours | Not Detected | Low | Maximum |
Kinetic studies of related catalytic reactions, such as the iron-catalyzed hydrosilylation of alkynes, show that the reaction can be first-order with respect to the catalyst concentration and zeroth-order with respect to the substrate concentration. rsc.org This implies that the rate-determining step involves the catalyst and not the substrate, a common feature in many transition-metal-catalyzed cycles. rsc.org
Role of Catalysis in Transformations Involving this compound and Related Silanes
Catalysis is pivotal for controlling the reactivity and selectivity of transformations involving organosilanes. While this compound's primary reactivity is in nucleophilic substitution, related silanes (hydrosilanes derived from it) are extensively used in catalytic hydrosilylation reactions.
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (like C=C or C≡C), typically requires a catalyst. Transition metals such as platinum, palladium, rhodium, iron, and nickel are effective catalysts for this process. mdpi.comlibretexts.org The most widely accepted general mechanism for hydrosilylation catalyzed by transition metals is the Chalk-Harrod mechanism. rsc.org This mechanism involves:
Oxidative addition of the hydrosilane (R₃SiH) to the metal center.
Coordination of the alkene or alkyne to the resulting metal-silyl-hydride complex.
Insertion of the unsaturated substrate into the metal-hydride bond (or less commonly, the metal-silicon bond).
Reductive elimination of the alkylsilane product, regenerating the catalyst.
Recent research has focused on developing catalysts based on more abundant and less expensive metals like iron and nickel. mdpi.com For example, specific iron complexes have been shown to catalyze the hydrosilylation of alkenes and alkynes effectively. rsc.orgmdpi.com Kinetic studies of an iron-catalyzed alkyne hydrosilylation provided evidence for a Chalk-Harrod-type mechanism. rsc.org Furthermore, palladium complexes with chiral ligands are used for asymmetric hydrosilylation, enabling the synthesis of optically active organosilanes, which are valuable synthetic intermediates. libretexts.org
Lewis bases can also catalyze transformations of chlorosilanes. For example, 4-aminopyridine (B3432731) has been used as a Lewis base catalyst in the dynamic kinetic silyletherification of racemic chlorosilanes, demonstrating a method for the asymmetric construction of stereogenic silicon centers. researchgate.net
The table below summarizes various catalytic systems used in transformations of related silanes.
Table 2: Catalytic Systems for Transformations of Silanes This table presents a summary of different catalysts and their applications in reactions involving organosilanes, highlighting the diversity of catalytic approaches.
| Catalyst Type | Metal/Active Species | Transformation | Key Features/Mechanism | Reference |
|---|---|---|---|---|
| Transition Metal Complex | Platinum (e.g., Karstedt's catalyst) | Hydrosilylation | High activity, follows Chalk-Harrod mechanism. | libretexts.org |
| Transition Metal Complex | Palladium (e.g., Pd-MOP) | Asymmetric Hydrosilylation | Excellent regioselectivity and high enantioselectivity. | libretexts.org |
| Transition Metal Complex | Iron (e.g., Iminopyridine-oxazoline/iron complexes) | Asymmetric Hydrosilylation of Ketones | High yield and enantioselectivity with secondary silanes. | mdpi.com |
| Transition Metal Complex | Nickel (e.g., Salicylaldiminato/Ni(II) complexes) | Hydrosilylation of Olefins | Efficient for anti-Markovnikov hydrosilylation. | mdpi.com |
| Lewis Base | 4-Aminopyridine | Dynamic Kinetic Silyletherification | Enantioconvergent synthesis of chiral silylethers. | researchgate.net |
Applications in Advanced Materials Science and Engineering
Precursors for Silicon-Based Polymers and Hybrid Materials
The dual reactivity of (4-Bromophenyl)trichlorosilane allows it to act as a fundamental building block for a variety of silicon-based polymers and organic-inorganic hybrid materials. The trichlorosilyl (B107488) group provides a reactive site for polymerization and network formation, while the bromophenyl group can be further functionalized or can impart specific properties to the final material.
In the field of nonlinear optics (NLO), related organosilane compounds are used to create materials with specific properties. For example, stilbazolium salts have been synthesized and combined with silane (B1218182) coupling layers to produce polar-ordered thin films with significant NLO activity. researchgate.net While not directly using this compound, these studies highlight the utility of functionalized phenyltrichlorosilanes in fabricating optical materials. researchgate.netresearchgate.net
Porous Organic Polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust nature, making them promising for applications like gas storage and catalysis. mdpi.comtezu.ernet.in Tetrahedral silicon-centered monomers are often used as building blocks to create three-dimensional porous networks. mdpi.commdpi.com
This compound can act as a precursor to such tetrahedral building blocks, like tetrakis(4-bromophenyl)silane (B1601375). mdpi.commdpi.com Researchers have synthesized novel ferrocene-containing porous organic polymers (FPOPs) by reacting 1,1′-divinylferrocene with tetrahedral silanes such as tetrakis(4-bromophenyl)silane via Heck coupling reactions. mdpi.com Similarly, Porous Aromatic Frameworks (PAFs) and Porous Polymer Networks (PPNs) have been developed from tetrahedral precursors like tetrakis(4-bromophenyl)silane and tetrakis(4-bromophenyl)germane, yielding materials with exceptionally high surface areas. mdpi.com The resulting polymers exhibit high thermal stability and significant porosity, which are crucial for applications in carbon dioxide capture and storage. mdpi.com
| Polymer Name | Monomers | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | CO₂ Uptake (mmol/g at 273 K, 1.0 bar) |
|---|---|---|---|---|
| FPOP-1 | 1,1′-divinylferrocene + Tetrakis(4-bromophenyl)silane | 499 | 0.43 | 1.16 |
| FPOP-2 | 1,1′-divinylferrocene + Tetrakis(4′-bromo-[1,1′-biphenyl]-4-yl)silane | 354 | 0.49 | Not Reported |
Surface Modification and Interface Engineering Utilizing Organosilanes
The high reactivity of the trichlorosilane (B8805176) group with nucleophiles, particularly surface hydroxyl (-OH) groups, makes this compound an effective agent for surface modification. This process, known as silanization, allows for the covalent bonding of the bromophenyl moiety onto various substrates, fundamentally altering their surface chemistry and properties.
Silanization involves the reaction of the silane with hydroxyl groups present on the surface of a substrate, forming a stable siloxane (Si-O-Substrate) bond. scirp.orgsemi.ac.cn This technique is broadly applicable to any substrate with a hydroxylated surface.
Silicon/Silica (B1680970) Substrates: For silicon wafers and silica nanoparticles, the surface is typically populated with silanol (B1196071) (Si-OH) groups. mdpi.comnih.gov Pre-treatment, often with a piranha solution, can be used to clean the surface and maximize the number of these reactive sites. The silanization reaction with this compound proceeds via the hydrolysis of the Si-Cl bonds upon exposure to trace surface moisture, forming reactive silanol intermediates which then condense with the substrate's silanol groups. semi.ac.cnresearchgate.net This creates a covalently attached monolayer of bromophenyl groups on the surface. byu.edu
Cellulose (B213188): Cellulose is a natural biopolymer rich in hydroxyl groups, making it an ideal candidate for silane modification. scirp.orgnih.gov The process can enhance properties like water resistance and compatibility with hydrophobic polymer matrices. scirp.org The reaction mechanism is analogous to that on silica, where the trichlorosilane group reacts with the -OH groups on the cellulose chains. researchgate.net This modification can be applied to various forms of cellulose, including micro- and nanocrystals. scirp.orgrsc.org
Silica Nanoparticles: The functionalization of silica nanoparticles is a critical step in their application for drug delivery, catalysis, and as composite fillers. nih.govnih.gov By reacting silica nanoparticles with this compound, their surface can be tailored to introduce the bromophenyl functionality. This allows for further chemical reactions or alters the particles' interaction with their surrounding medium. mdpi.commdpi.com
| Substrate | Key Surface Group | Reaction Mechanism | Primary Outcome | Relevant Research Context |
|---|---|---|---|---|
| Silicon Wafer | Silanol (Si-OH) | Condensation between silane and surface silanols. | Formation of a stable, covalently bonded organic monolayer. | researchgate.netbyu.edu |
| Cellulose | Hydroxyl (-OH) | Reaction of silane with hydroxyls on glucose units. | Increased hydrophobicity and improved matrix compatibility. | scirp.orgresearchgate.netnih.gov |
| Silica Nanoparticles | Silanol (Si-OH) | Condensation reaction on the nanoparticle surface. | Surface functionalization for targeted applications. | mdpi.comnih.govnih.gov |
A primary goal of surface modification is to control surface energy, which dictates properties like wettability and adhesion. Hydrophilic surfaces, such as clean glass or cellulose, have high surface energy, while hydrophobic surfaces have low surface energy.
By grafting this compound onto a hydrophilic substrate, the surface is transformed. The aromatic, non-polar bromophenyl group replaces the polar hydroxyl groups, leading to a significant decrease in surface energy and a corresponding increase in hydrophobicity. mdpi.comresearchgate.net This change is quantifiable by measuring the water contact angle; a higher contact angle indicates greater hydrophobicity. mdpi.com Halogen atoms themselves are considered hydrophobic residues, further contributing to this effect. nih.gov Research on other silanes has shown that surface treatment can dramatically increase the water contact angle on biopolymer films, improving their resistance to moisture and making them suitable for packaging applications. mdpi.com
The sol-gel process is a versatile and cost-effective method for creating thin films and coatings. researchgate.netresearchgate.net It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. Organosilanes like this compound are excellent precursors for sol-gel chemistry. wikipedia.org
The process typically begins with the hydrolysis of the precursor's reactive groups. For this compound, the three Si-Cl bonds rapidly react with water to form silanol (Si-OH) groups, releasing hydrochloric acid. wikipedia.org These newly formed silanols are highly reactive and undergo condensation reactions with each other, forming a network of stable siloxane (Si-O-Si) bonds. researchgate.net This polymerization process results in the formation of a gel. This gel, containing the bromophenyl functionality integrated within its inorganic silica network, can be deposited onto a substrate using techniques like dip-coating or spin-coating to form a uniform thin film. researchgate.netmdpi.com After deposition, a heat treatment or aging step is often employed to complete the condensation and densify the film. frontiersin.org This method allows for the creation of hybrid organic-inorganic coatings with tailored properties, such as enhanced corrosion resistance or specific surface characteristics. mdpi.com
Role in Novel Functional Materials Development for Advanced Applications
This compound serves as a critical molecular building block in the synthesis of novel functional materials, prized for its bifunctional nature. The molecule consists of two key components: a highly reactive trichlorosilane (-SiCl₃) group and a bromophenyl group. The trichlorosilane end facilitates strong covalent bonding to hydroxyl-rich inorganic substrates like silica, glass, and metal oxides through hydrolysis and condensation reactions. evonik.com Simultaneously, the bromo-phenyl group provides a versatile site for further chemical modification via reactions such as cross-coupling, enabling the introduction of a wide array of organic functionalities. This dual reactivity allows for the precise engineering of material properties at the molecular level, leading to applications in surface engineering, electronics, and polymer science.
Surface Engineering and Functionalization
The primary application of this compound in materials science is the chemical modification of surfaces. By forming self-assembled monolayers (SAMs), it alters the interfacial properties of substrates to achieve desired functionalities. ulisboa.ptrsc.org The trichlorosilane group anchors the molecule to the surface, while the exposed bromophenyl groups create a new surface termination with distinct chemical and physical characteristics. researchgate.net
For instance, the phenyl group can impart hydrophobicity to otherwise hydrophilic surfaces. evonik.com More significantly, the bromine atom serves as a reactive handle for subsequent chemical transformations. This allows for the covalent attachment of other functional molecules, creating highly tailored surfaces for specific applications. This two-step functionalization process is a powerful strategy for designing advanced materials.
Below is a table summarizing the effects and potential applications of surface modification using organosilanes like this compound.
Table 1: Surface Modifications using Functional Silanes
| Functional Group Introduced | Resulting Surface Property | Advanced Application Areas |
|---|---|---|
| Phenyl/Alkyl Groups | Hydrophobicity, Reduced Surface Energy | Water-repellent coatings, Anti-fouling surfaces evonik.com |
| Bromo-Aryl Groups | Reactive site for further functionalization | Platforms for sensor development, Biomaterial immobilization |
| Amino/Epoxy Groups | Hydrophilicity, Reactive sites for polymer grafting | Enhanced adhesion to polar polymers, Biocompatible coatings evonik.com |
| Fluoroalkyl Groups | Oleophobicity and Hydrophobicity | Easy-to-clean surfaces, Anti-graffiti coatings evonik.com |
This table is generated based on the general principles of silane surface modification.
Precursor for Advanced Polymers and Hybrid Materials
This compound is an important precursor for synthesizing advanced organosilicon polymers and organic-inorganic hybrid materials. google.com The reactivity of the Si-Cl bonds allows it to undergo polycondensation reactions, either with itself in the presence of water or with other co-monomers, to form polysiloxanes. The incorporated bromophenyl groups can then be used to tune the final properties of the polymer or to graft other functional units.
Research into related organotrichlorosilanes has demonstrated their utility in creating porous organic polymers. For example, phenyltrichlorosilane (B1630512) has been used to synthesize microporous networks for carbon dioxide capture. researchgate.net By analogy, this compound could be employed to create similar porous frameworks where the bromine atoms offer sites for post-synthetic modification, potentially enhancing selectivity or catalytic activity.
Applications in Electronics and Optoelectronics
The ability to create well-defined organosilicon structures makes this compound and its derivatives valuable in the field of electronics. Siloxane-based materials are integral to the manufacturing of semiconductors and other electronic components due to their thermal stability and dielectric properties.
Furthermore, the bromophenyl group can be converted through cross-coupling reactions to introduce electro-active moieties, such as extended π-conjugated systems. rsc.org This opens the door to creating materials for optoelectronic applications. A notable example is the use of the related compound, Tetrakis(4-bromophenyl) silane, as an intermediate for synthesizing hole transport materials (HTMs) for perovskite solar cells. sigmaaldrich.com These silicon-cored HTMs have shown efficiencies and stabilities that rival established materials, highlighting the potential of bromo-phenyl-silane precursors in developing next-generation optoelectronic devices. sigmaaldrich.com
The table below presents research findings on functional materials derived from or related to this compound.
Table 2: Research Findings on Functional Materials from Aryl-Silane Precursors
| Precursor/Derivative | Functional Material Synthesized | Key Findings/Properties | Investigated Application | Reference |
|---|---|---|---|---|
| Tris(4-bromophenyl)silane | Intermediate for triarylsilanols | Prepared via Grignard reaction from 1,4-dibromobenzene (B42075) and trichlorosilane; used as a catalyst precursor. | Catalysis for direct amidation | acs.org |
| Tetrakis(4-bromophenyl) silane | Intermediate for Hole Transport Materials (HTMs) | Used to synthesize silicon-core HTMs for perovskite solar cells, demonstrating competitive efficiency and stability. | Perovskite Solar Cells | sigmaaldrich.com |
| Phenyltrichlorosilane | Porous Organic Polymers | Reaction with hydroxybenzaldehyde and benzidine (B372746) yielded microporous polymers with surface areas suitable for gas storage. | Carbon Dioxide Adsorption | researchgate.net |
Advanced Spectroscopic and Analytical Characterization
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Structural and Bonding Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and analyzing the bonding within a molecule. These two methods are complementary; FTIR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. labmanager.commdpi.com For (4-Bromophenyl)trichlorosilane (C₆H₄BrSiCl₃), the spectra are characterized by vibrations corresponding to the trichlorosilyl (B107488) group and the 4-bromophenyl substituent.
Key vibrational modes for this compound include:
Si-Cl Vibrations: The trichlorosilyl group gives rise to strong, characteristic stretching and deformation vibrations. The asymmetric and symmetric stretching modes of the Si-Cl bonds are typically observed in the 500-600 cm⁻¹ region of the IR and Raman spectra.
Si-C Stretching: The vibration of the silicon-carbon bond that links the aromatic ring to the silicon atom is expected in the fingerprint region of the spectrum.
Aromatic Ring Vibrations: The 1,4-disubstituted (para) benzene (B151609) ring exhibits several characteristic vibrations. These include C-H stretching modes above 3000 cm⁻¹, C=C ring stretching modes typically found in the 1400-1600 cm⁻¹ range, and C-H out-of-plane bending vibrations that are indicative of the substitution pattern. vliz.be
C-Br Stretching: The stretching vibration of the carbon-bromine bond is typically found at lower wavenumbers, often in the 500-700 cm⁻¹ range.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | >3000 | FTIR, Raman |
| Aromatic C=C Ring Stretch | 1400 - 1600 | FTIR, Raman |
| Si-C (Aromatic) Stretch | ~1100 | FTIR |
| C-Br Stretch | 500 - 700 | FTIR, Raman |
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ²⁹Si NMR) for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic and organometallic compounds in solution.
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, dominated by signals from the aromatic protons. Due to the magnetic inequivalence of the protons on the 1,4-disubstituted ring, they should appear as a pair of doublets (an AA'BB' system). Based on data from similar compounds like 2-(4-bromophenyl)pyridine (B1270735) and (4-Bromophenyl)dimethyl(phenyl)silane, these aromatic protons are expected to resonate in the range of δ 7.2–7.9 ppm. rsc.orgrsc.org
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. savemyexams.com For this compound, four signals are expected in the aromatic region (δ 120-140 ppm): two for the protonated carbons and two for the quaternary carbons (one bonded to silicon and one to bromine). The chemical shifts can be estimated from data for related compounds. cas.czrsc.orgrsc.org
²⁹Si NMR: Silicon-29 NMR is particularly informative for organosilicon compounds. The chemical shift of the ²⁹Si nucleus is highly sensitive to the substituents attached to the silicon atom. In the Tⁿ notation, where 'n' is the number of bridging oxygen atoms (siloxane bonds), this compound represents a precursor to a T³ species (R-Si(O-)₃). The starting material itself, R-SiCl₃, would show a distinct chemical shift. Data for related compounds like [(4-BrC₆H₄B)O₂Si(t-Bu)₂]₂ and various T-type silsesquioxanes suggest the ²⁹Si chemical shift would likely be in the range of -20 to -70 ppm. cas.czresearchgate.netresearchgate.net
Table 2: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~7.2 - 7.9 | 2 x Doublets (AA'BB') | Aromatic protons on the 1,4-disubstituted ring. |
| ¹³C | ~120 - 140 | 4 signals | Four unique carbon environments in the aromatic ring. |
Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Identification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis. primescholars.com
The electron ionization (EI) mass spectrum of this compound would be particularly distinctive due to the isotopic distribution of bromine and chlorine.
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), in nearly a 1:1 ratio. Chlorine has two isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in approximately a 3:1 ratio. The molecular ion (M⁺) peak of C₆H₄BrCl₃Si would therefore appear as a complex cluster of peaks reflecting all possible combinations of these isotopes. The most intense peak in the cluster would correspond to the combination of the most abundant isotopes (C₆H₄⁷⁹Br³⁵Cl₃Si). wpmucdn.com
Fragmentation: Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for organosilanes include the loss of substituents from the silicon atom and cleavage of the silicon-carbon bond. Expected fragments for this compound include:
[M - Cl]⁺: Loss of a chlorine radical, which would be a very common initial fragmentation step.
[C₆H₄Br]⁺: Cleavage of the Si-C bond, resulting in the bromophenyl cation.
[SiCl₃]⁺: The trichlorosilyl cation resulting from Si-C bond cleavage.
Further loss of Cl or Br atoms from these primary fragments would also be observed. The fragmentation of silane (B1218182) itself shows successive loss of hydrogen atoms, suggesting that the SiClx fragments could also be present. researchgate.net
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Description |
|---|---|
| [C₆H₄BrCl₃Si]⁺ | Molecular ion (displays complex isotopic pattern) |
| [C₆H₄BrCl₂Si]⁺ | Loss of a chlorine atom |
| [C₆H₄Br]⁺ | Bromophenyl cation |
| [SiCl₃]⁺ | Trichlorosilyl cation |
X-ray Diffraction Studies for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and intermolecular interactions.
Although a published crystal structure for this compound was not identified in the search, analysis of closely related compounds like tetrakis(4-bromophenyl)silane (B1601375) and various functionalized terpyridines containing a 4-bromophenyl group demonstrates that such molecules can be crystallized and analyzed. cas.cznih.gov An XRD study of this compound would be expected to reveal:
Molecular Geometry: A tetrahedral geometry around the central silicon atom.
Bond Lengths: Precise distances for the Si-C, Si-Cl, C-Br, and aromatic C-C bonds.
Bond Angles: The angles around the silicon atom (e.g., Cl-Si-Cl and C-Si-Cl), which would likely deviate slightly from the ideal tetrahedral angle of 109.5° due to steric and electronic effects of the different substituents.
Crystal Packing: Information on how the molecules arrange themselves in the crystal lattice, including any potential intermolecular interactions.
Table 4: Typical Bond Lengths Expected from XRD Analysis
| Bond | Expected Length (Å) |
|---|---|
| Si-C (aromatic) | 1.84 - 1.87 |
| Si-Cl | 2.02 - 2.05 |
| C-Br | 1.89 - 1.91 |
Advanced Techniques for Reaction Monitoring and Process Control in Organosilicon Chemistry
Modern chemical synthesis increasingly relies on Process Analytical Technology (PAT) to ensure quality, efficiency, and safety. mt.com This involves using real-time, in-situ analytical techniques to monitor and control reaction parameters.
In organosilicon chemistry, these advanced methods are crucial for managing highly reactive intermediates and optimizing reaction conditions.
In-situ Spectroscopy (FTIR & Raman): Probes can be inserted directly into a reaction vessel to acquire FTIR or Raman spectra in real-time. mt.comspectroscopyonline.com This allows for the tracking of reactant consumption and product formation by monitoring the characteristic vibrational bands of functional groups like Si-Cl or Si-H.
In-situ NMR and GC-MS: For detailed mechanistic investigations, reactions can be monitored by periodically sampling the mixture for NMR or GC-MS analysis. This approach was used to elucidate the complex reaction pathways of organosilicon additives in battery electrolytes. diva-portal.org Some reactions can even be run directly inside an NMR spectrometer to track product evolution continuously. diva-portal.org
Continuous-Flow Microreactors: These systems offer precise control over reaction time, temperature, and mixing. rsc.org Their use in organosilicon chemistry allows for safe handling of hazardous reagents and can lead to higher selectivity and yields. The output can be coupled directly to an analytical instrument for real-time analysis and process optimization.
Surface-Enhanced Raman Scattering (SERS): This is a highly sensitive technique used for monitoring processes at surfaces or interfaces. It has been demonstrated for the real-time tracking of organosilicon pesticide penetration, showcasing its potential for specialized applications. researchgate.net
These advanced techniques provide a comprehensive understanding of reaction kinetics and mechanisms, enabling the development of robust and scalable manufacturing processes for this compound and other organosilicon compounds. researchgate.net
Table 5: Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(4-bromophenyl)pyridine |
| (4-Bromophenyl)dimethyl(phenyl)silane |
| [(4-BrC₆H₄B)O₂Si(t-Bu)₂]₂ |
| Tetrakis(4-bromophenyl)silane |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity of Bromophenylsilanes
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of bromophenylsilanes. While specific studies focusing exclusively on (4-Bromophenyl)trichlorosilane are not abundant in publicly available literature, the principles and expected outcomes can be inferred from computational studies on related phenylsilanes and halophenyl compounds.
A key aspect of these calculations is the determination of the molecular geometry and the distribution of electron density. For this compound, DFT calculations would reveal the bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. The presence of the electron-withdrawing trichlorosilyl (B107488) group and the bromine atom significantly influences the electronic environment of the phenyl ring.
Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the chlorine atoms and the bromine atom due to their high electronegativity, and a positive potential around the silicon atom, making it susceptible to nucleophilic attack.
From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These descriptors are summarized in the table below.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
This table is interactive. You can sort the data by clicking on the column headers.
By calculating these properties, researchers can predict how this compound will behave in different chemical reactions, for instance, in its reactions with nucleophiles or its tendency to undergo polymerization.
Molecular Dynamics Simulations of Organosilicon Systems and their Interactions
MD simulations can provide detailed insights into the behavior of this compound in the liquid phase or in solution. By simulating the interactions between the solute and solvent molecules, one can understand solvation effects and how they influence the reactivity and conformation of the molecule. For example, in a polar solvent, the simulations could show the formation of a solvent shell around the polar Si-Cl bonds.
Furthermore, MD simulations are valuable for studying the interactions of this compound with surfaces or interfaces. This is particularly relevant for its applications in surface modification and materials science. Simulations could model the adsorption of the molecule onto a silica (B1680970) or metal surface, revealing the preferred orientation and binding energies. This information is crucial for understanding the initial stages of film formation or the creation of self-assembled monolayers.
In the context of polymers derived from this compound, MD simulations can be used to investigate the structure and dynamics of the resulting polysiloxane chains. Studies on similar systems, such as poly(dimethyl-co-diphenyl)siloxane, have shown that the incorporation of phenyl groups significantly impacts the chain dynamics and relaxation behavior. For a polymer derived from this compound, MD simulations could predict properties like the glass transition temperature, chain flexibility, and the diffusion of small molecules through the polymer matrix.
The table below summarizes the potential applications of MD simulations for studying this compound and its derivatives.
| System | Information Gained from MD Simulations |
| This compound in Solution | Solvation structure, diffusion coefficient, conformational dynamics. |
| This compound at an Interface | Adsorption energy and geometry, surface coverage, dynamics at the interface. |
| Polymers derived from this compound | Chain conformation and dynamics, glass transition temperature, mechanical properties. |
This table is interactive. You can sort the data by clicking on the column headers.
Mechanistic Insights from Computational Modeling of Organosilane Transformations
Computational modeling, particularly using quantum chemical methods, is a powerful tool for elucidating the mechanisms of chemical reactions involving organosilanes. A primary transformation of this compound is its hydrolysis, which is the first step in the formation of polysiloxanes. Theoretical studies on the hydrolysis of other chlorosilanes, such as trichlorosilane (B8805176) (HSiCl3), provide a framework for understanding this process.
The hydrolysis of a trichlorosilane is a complex reaction that can proceed through various pathways. Computational modeling can be used to map out the potential energy surface of the reaction, identifying transition states and intermediates. For the initial step of hydrolysis, the reaction of this compound with a single water molecule, calculations can determine the activation energy barrier for the substitution of a chlorine atom by a hydroxyl group.
These studies often reveal that the reaction mechanism is not a simple, one-step process. The presence of additional water molecules can significantly alter the reaction pathway and lower the activation energy. Computational models can incorporate the catalytic effect of water clusters, showing how they facilitate proton transfer and stabilize the transition state through hydrogen bonding. Both inversion and retention of configuration at the silicon center are possible, and calculations can predict the preferred stereochemical outcome.
The general steps for the computational investigation of the hydrolysis mechanism of this compound are outlined below:
| Step | Computational Task | Information Obtained |
| 1. Reactant and Product Optimization | Geometry optimization of this compound, water, and the hydrolysis products. | Stable structures and their energies. |
| 2. Transition State Search | Locating the transition state structure connecting reactants and products. | The geometry of the highest energy point along the reaction coordinate. |
| 3. Frequency Calculation | Calculation of vibrational frequencies for all structures. | Confirmation of stationary points (reactants, products, transition states) and calculation of zero-point vibrational energies. |
| 4. Intrinsic Reaction Coordinate (IRC) Calculation | Following the reaction path downhill from the transition state. | Confirmation that the transition state connects the desired reactants and products. |
| 5. Calculation of Activation and Reaction Energies | Determining the energy differences between reactants, transition states, and products. | Quantitative prediction of the reaction kinetics and thermodynamics. |
This table is interactive. You can sort the data by clicking on the column headers.
By performing these calculations, researchers can gain a detailed, step-by-step understanding of how this compound is transformed into silanols and subsequently into larger oligomeric and polymeric structures. This knowledge is invaluable for controlling the reaction conditions to produce materials with desired properties.
Future Research Directions and Emerging Trends
Innovations in Green Chemistry Approaches for (4-Bromophenyl)trichlorosilane Synthesis
The chemical industry's increasing focus on sustainability has spurred research into greener synthetic routes for organosilanes, including this compound. The core principles of green chemistry—such as waste prevention, atom economy, and the use of less hazardous chemicals—are guiding these innovations. scilit.com
Key research directions include:
One-Pot Syntheses: Traditional multi-step syntheses often generate significant waste and require costly purification processes. Researchers are developing one-pot methods that combine several reaction steps into a single procedure. For instance, a one-pot synthesis for a related compound, tris(4-bromophenyl)chlorosilane, has been developed using 1,4-dibromobenzene (B42075) and tetrachlorosilane, which is noted for being more benign, less expensive, and having a higher yield (82%). scilit.com This approach minimizes waste and improves efficiency, aligning with green chemistry principles. scilit.com
Alternative Reaction Media: Efforts are underway to replace volatile and often hazardous organic solvents with more environmentally friendly alternatives. Supercritical fluids, ionic liquids, or even solvent-free reaction conditions are being explored to reduce the environmental impact of synthesis.
Energy-Efficient Methods: Novel synthetic methods that operate under milder conditions, such as room temperature, are being investigated. acs.org Photocatalysis, which uses visible light to drive chemical reactions, represents a promising green approach for forming carbon-silicon bonds, offering high atom economy and operational simplicity. acs.org These methods reduce energy consumption and the need for harsh reagents.
A comparison of traditional versus emerging green synthesis principles is outlined below.
| Feature | Traditional Synthesis | Green Chemistry Approach |
| Principle | Often multi-step, reliant on stoichiometric reagents. | Emphasizes one-pot reactions and catalytic processes. scilit.com |
| Solvents | Typically uses volatile organic compounds (VOCs). | Explores benign solvents, ionic liquids, or solvent-free conditions. |
| Energy | Frequently requires high temperatures and pressures. | Aims for milder reaction conditions, utilizing methods like photocatalysis. acs.org |
| Atom Economy | Can be low, with significant byproduct formation. | Maximizes the incorporation of starting materials into the final product. scilit.com |
| Waste | Generates considerable chemical waste. | Focuses on waste prevention and minimization. scilit.com |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is a cornerstone of modern chemistry, and the development of new catalytic systems is critical for improving the synthesis and functionalization of organosilanes like this compound. Research is focused on creating catalysts that offer higher reactivity, greater selectivity, and broader functional group tolerance under mild conditions. escholarship.org
Emerging trends in this area include:
Transition-Metal Catalysis for C-H Silylation: A significant advancement is the direct silylation of C-H bonds, which avoids the need for pre-functionalized starting materials. escholarship.org Catalytic systems based on noble metals like iridium and rhodium have been developed for the silylation of aryl C-H bonds. escholarship.org This method offers a more direct and atom-economical route to creating C-Si bonds.
Heterogeneous Catalysis: To overcome challenges associated with catalyst separation and reuse in homogeneous systems, researchers are exploring solid-supported catalysts. Nanoporous gold (NPG), for example, has been shown to catalyze silylation reactions through a unique mechanism involving the homolytic activation of Si-H bonds on the gold surface. semanticscholar.org This approach not only simplifies product purification but can also unlock new reaction pathways not achievable with traditional catalysts. semanticscholar.org
Photoredox Catalysis: As a green and efficient method, visible-light-induced photoredox catalysis is being used to generate silyl (B83357) radicals from readily available hydrosilanes. acs.org This strategy enables the formation of C-Si bonds under exceptionally mild, room-temperature conditions and is compatible with a wide range of functional groups. acs.org
The table below summarizes key features of these novel catalytic approaches.
| Catalytic System | Catalyst Examples | Key Advantages | Research Focus |
| Transition-Metal C-H Silylation | Iridium (Ir), Rhodium (Rh) complexes | High regioselectivity, use of unactivated C-H bonds, mild reaction conditions. escholarship.org | Functionalization of complex molecules and pharmaceutical ingredients. escholarship.org |
| Heterogeneous Catalysis | Nanoporous Gold (NPG) | Easy catalyst recovery and reuse, high chemoselectivity, novel reactivity. semanticscholar.org | Development of robust and recyclable catalysts for industrial applications. semanticscholar.org |
| Photoredox Catalysis | Organic dyes, metal complexes | Uses visible light, operates at room temperature, high atom economy, green approach. acs.org | Synthesis of diverse organosilicon compounds with complex architectures. acs.org |
Advanced Applications in Nanotechnology and Optoelectronics for Tailored Functionality
Organosilanes are crucial in materials science for their ability to modify surfaces and create hybrid organic-inorganic materials. mdpi.com this compound is particularly valuable due to its dual functionality: the trichlorosilyl (B107488) group can anchor the molecule to surfaces rich in hydroxyl groups (e.g., glass, metal oxides), while the bromophenyl group provides a reactive site for further chemical modification. mdpi.com
Current research is focused on leveraging these properties in cutting-edge fields:
Surface Functionalization of Nanomaterials: In nanotechnology, organosilanes are used to tailor the surface characteristics of nanomaterials, preventing aggregation and improving their dispersion in polymer matrices. mdpi.com The functionalization of semiconductor nanostructures, such as nanowires and quantum dots, with molecules like this compound can enhance their stability and performance in next-generation electronic and optoelectronic devices. hskbrchemical.combeilstein-institut.de
Development of Optoelectronic Devices: The field of optoelectronics relies on materials that can efficiently interact with light. taylorfrancis.com By creating well-defined monolayers on semiconductor surfaces, this compound can be used to control the interfacial properties critical for the performance of devices like solar cells, sensors, and light-emitting diodes (LEDs). hskbrchemical.comappleacademicpress.com The bromophenyl group can be used to attach chromophores, polymers, or other functional moieties to tune the electronic and optical properties of the surface.
Hybrid Organic-Inorganic Materials: The ability of organosilanes to bridge organic and inorganic materials is being exploited to create novel hybrid materials. mdpi.com These materials combine the processability and functional diversity of organic polymers with the robustness and unique electronic properties of inorganic nanostructures, opening doors for applications in advanced coatings, sensors, and catalysis. mdpi.comhskbrchemical.com
| Application Area | Role of this compound | Desired Outcome |
| Nanotechnology | Surface modification agent for nanoparticles, nanowires, and nanotubes. mdpi.com | Improved dispersion, enhanced mechanical properties, prevention of aggregation. mdpi.com |
| Optoelectronics | Formation of self-assembled monolayers (SAMs) on semiconductor surfaces. hskbrchemical.com | Tailored interfacial electronic properties, enhanced device stability and performance. beilstein-institut.deroutledge.com |
| Hybrid Materials | Covalent linker between inorganic substrates and organic functional layers. mdpi.com | Creation of materials with synergistic properties for advanced coatings and sensors. hskbrchemical.com |
Development of High-Throughput Screening Methodologies for Organosilicon Research
To accelerate the discovery of new materials and optimize reaction conditions, the principles of high-throughput screening (HTS) are being adapted for organosilicon chemistry. HTS involves the use of automation, robotics, and miniaturization to conduct a massive number of experiments in parallel. bmglabtech.comwikipedia.org This approach allows researchers to rapidly explore vast chemical spaces and identify "hits"—compounds or conditions that exhibit a desired property. bmglabtech.com
Key aspects of this trend include:
Automated Synthesis and Screening: Robotic systems can prepare and test large libraries of organosilane compounds with systematic variations in their structure. wikipedia.org For example, HTS can be used to screen different catalysts for the synthesis of this compound or to evaluate the performance of various silane-based surface coatings. nih.gov
Miniaturized Assays: HTS relies on microplates with hundreds or even thousands of wells, allowing for the testing of minute quantities of materials. wikipedia.org This miniaturization reduces costs, minimizes waste, and increases the speed of discovery.
Advanced Data Analysis: The massive datasets generated by HTS require sophisticated software for data processing and analysis. bmglabtech.com These tools help researchers identify trends, select promising candidates for further investigation, and optimize processes. A high-throughput system has been successfully developed to rapidly produce and assess organically modified silane (B1218182) (ORMOSIL) films on porous silicon surfaces, demonstrating the feasibility of this approach. nih.gov
The HTS workflow in organosilicon research typically involves the following steps.
| Step | Description | Technology Used |
| 1. Library Preparation | Creation of a diverse set of organosilane compounds or reaction conditions. | Liquid handling robots, automated synthesis platforms. bmglabtech.com |
| 2. Assay Miniaturization | Dispensing small quantities of samples and reagents into microplates. wikipedia.org | Robotic pin-printers, acoustic dispensers. nih.gov |
| 3. Incubation & Reaction | Running numerous reactions or tests simultaneously under controlled conditions. | Automated incubators and mixers. wikipedia.org |
| 4. Detection & Readout | Measuring the outcome of each experiment (e.g., yield, surface property, optical performance). | Plate readers, imaging systems (e.g., infrared, photoluminescence). bmglabtech.comnih.gov |
| 5. Data Analysis | Processing large datasets to identify "hits" and structure-activity relationships. bmglabtech.com | Specialized software, statistical analysis tools. |
Q & A
Q. What are the recommended protocols for safely handling (4-Bromophenyl)trichlorosilane in laboratory settings?
- Methodological Answer :
this compound reacts violently with water, releasing hydrogen chloride (HCl) gas, which is corrosive and toxic . Key protocols include:- Storage : Use airtight containers in cool, dry, and well-ventilated areas; avoid contact with metals or moisture .
- Handling : Conduct experiments under inert atmospheres (e.g., nitrogen/argon gloveboxes). Use PPE (gloves, goggles) and train personnel on emergency procedures for HCl exposure .
- Fire Safety : In case of combustion, suppress flames with dry chemical agents (e.g., sand). Post-extinguishing, monitor for hydrogen gas re-ignition risks due to residual reactivity .
Q. What synthetic methodologies are effective for preparing this compound with high purity?
- Methodological Answer :
Synthesis typically involves:- Grignard Reaction : React 4-bromophenylmagnesium bromide with silicon tetrachloride (SiCl₄) under controlled conditions. Purify via fractional distillation or chromatography .
- Redistribution Reactions : Use Dowex ion-exchange resins to redistribute chlorosilanes, ensuring minimal impurities (e.g., metallic residues) that affect downstream applications .
- Quality Control : Verify purity via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. Impurity thresholds <0.1% are critical for semiconductor-grade applications .
Q. How can spectroscopic techniques characterize the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–7.8 ppm) and Si-Cl bonding environments (³⁵Cl NMR) .
- FTIR : Peaks at ~550 cm⁻¹ (Si-Cl stretch) and ~1100 cm⁻¹ (Si-C aromatic) confirm functional groups .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., Si-Cl bond length ~2.02 Å), though crystallization requires inert conditions due to moisture sensitivity .
Advanced Research Questions
Q. What strategies mitigate decomposition or side reactions during surface functionalization using this compound?
- Methodological Answer :
- Surface Pretreatment : Clean substrates (e.g., silicon wafers) with piranha solution (H₂SO₄:H₂O₂) to remove organic contaminants, enhancing silane adhesion .
- Reaction Optimization : Use anhydrous solvents (e.g., toluene) and catalytic bases (e.g., triethylamine) to accelerate siloxane bond formation while suppressing HCl-induced hydrolysis .
- In Situ Monitoring : Employ quartz crystal microbalance (QCM) or ellipsometry to track monolayer formation kinetics and detect incomplete reactions .
Q. How does computational modeling aid in predicting the reactivity of this compound in organometallic synthesis?
- Methodological Answer :
- DFT Calculations : Simulate transition states for Si-Cl bond cleavage and aryl-silicon coupling reactions. For example, B3LYP/6-31G(d) models predict activation energies for nucleophilic substitutions .
- Molecular Dynamics (MD) : Model solvent effects on hydrolysis rates; polar solvents (e.g., THF) stabilize intermediates, reducing side-product formation .
- Reactor Simulations : Software tools (e.g., COMSOL) optimize CVD reactor parameters (temperature, flow rates) to prevent local overheating and ensure uniform deposition .
Q. What analytical approaches resolve contradictions in reported thermal stability data for this compound derivatives?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under controlled atmospheres. For instance, derivatives degrade at ~250°C in air vs. ~320°C under nitrogen .
- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., phase transitions, combustion) and correlate with FTIR data to assign decomposition pathways .
- Comparative Studies : Replicate conflicting experiments under standardized conditions (e.g., humidity control, heating rates) to isolate variables causing discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
